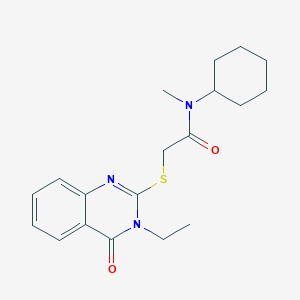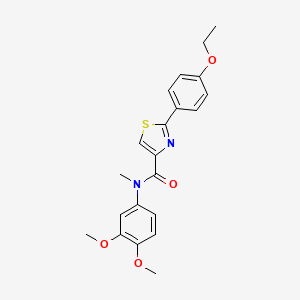![molecular formula C17H21ClN2O6 B7534287 [1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of [1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate involves the inhibition of the enzyme DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones in the body, leading to improved glucose regulation.
Biochemical and Physiological Effects:
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate has been found to have a number of biochemical and physiological effects. It has been shown to improve glucose regulation and insulin sensitivity in animal models of diabetes. This compound has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate in lab experiments include its potent inhibition of DPP-4 and its potential use in the treatment of diabetes and cancer. However, the limitations of this compound include its high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on [1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate include further investigation of its potential use in the treatment of diabetes and cancer. This compound may also have applications in other areas of research, such as neurodegenerative diseases and inflammation. Further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as to develop more cost-effective synthesis methods.
Synthesis Methods
The synthesis of [1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate involves the reaction of cyclopentylamine with ethyl 2-(4-chloro-2-nitrophenoxy)propanoate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Scientific Research Applications
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[1-(cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O6/c1-10(16(21)19-13-5-3-4-6-13)26-17(22)11(2)25-15-8-7-12(18)9-14(15)20(23)24/h7-11,13H,3-6H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAERBRFOVPRVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC(=O)C(C)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)


![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)


![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)